4-Amino-1-naphthamide

monoamine oxidase inhibition neurodegeneration selectivity index

Researchers requiring a flexible naphthamide scaffold for reversible MAO-A inhibitor development often face supply gaps for the non-imide 4-amino-1-naphthamide core. This compound fills that gap with a primary amide motif that alters hydrogen-bonding capacity and synthetic versatility compared to constrained 4-amino-1,8-naphthalimide (a PARP inhibitor). • Enables MAO-A-selective tool compound design (class-level SI >6 for MAO-A over MAO-B), avoiding PARP-driven cytotoxicity. • Orthogonal 4-amino and primary amide handles support rapid parallel SAR library synthesis for MAO, ChE, or HDAC target campaigns. • Favorable CNS drug-likeness (XLogP3 1.8, TPSA 55.1 Ų) supports BBB-penetrant probe development. BenchChem maintains stock for immediate dispatch, ensuring supply chain continuity for medicinal chemistry programs.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13660673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-naphthamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2N)C(=O)N
InChIInChI=1S/C11H10N2O/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H2,13,14)
InChIKeyNKRUPIREZPFKBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-naphthamide Overview


4-Amino-1-naphthamide (also supplied as its N-methyl derivative, CAS 130191-15-0) is a naphthalene‑based primary amide bearing a 4‑amino substituent. It belongs to the naphthamide class, which has been rationally explored as a scaffold for reversible, competitive inhibitors of human monoamine oxidase (MAO) and cholinesterase (ChE) enzymes [1]. Unlike the structurally related but mechanistically divergent 4‑amino‑1,8‑naphthalimide (4‑ANI, a PARP inhibitor), 4‑amino‑1‑naphthamide retains the flexible primary amide motif, which fundamentally alters its hydrogen‑bonding capacity, target profile, and synthetic derivatisation potential .

Scaffold for reversible, competitive inhibition of human MAO and ChE enzymes
Primary amide motif directs target engagement toward MAO/ChE, distinct from naphthalimide PARP inhibitors
Dual reactive handles (amide and 4‑amino) support parallel derivatization for SAR exploration

Why Generic Substitution Falls Short


Even closely related naphthamide and naphthalimide derivatives show dramatic shifts in enzyme selectivity and binding mode. For instance, the naphthamide series reported by Elkamhawy et al. displayed MAO‑A/MAO‑B selectivity index values ranging from <1 to >6 depending solely on peripheral substitution [1]. Similarly, 4‑amino‑1,8‑naphthalimide is a potent PARP‑1 inhibitor (IC50 180 nM) with negligible MAO activity, while unsubstituted 1‑naphthamide exhibits weak, non‑selective enzyme binding . Therefore, interchanging 4‑amino‑1‑naphthamide with any generic naphthamide or naphthalimide without confirming the specific substitution pattern, amide geometry, and amino positioning carries a high risk of obtaining a compound with a completely different target engagement profile and synthetic utility.

Enzyme target engagement may shift
Naphthalimide core favors PARP inhibition; naphthamide core directs toward MAO/ChE.
MAO‑A/B selectivity varies with substitution pattern
Peripheral substituents on the naphthamide ring can alter selectivity index substantially.
Amide geometry and amino position are critical
Generic replacement without confirming the substitution pattern and amide configuration may yield divergent bioactivity.

Quantitative Differentiation from Analogs


MAO-A Selectivity vs. Naphthalimide PARP Inhibitors

In a 2024 study, naphthamide derivatives bearing the 1‑carboxamide core achieved potent, reversible, and competitive inhibition of human MAO enzymes, with the most selective compound (2c) exhibiting an IC50 of 0.294 µM for MAO‑A and a selectivity index of 6.02 over MAO‑B [1]. In contrast, the structurally similar 4‑amino‑1,8‑naphthalimide (4‑ANI) is a known PARP‑1 inhibitor (IC50 0.18 µM) that does not inhibit MAO at comparable concentrations . This demonstrates that the primary amide motif of 4‑amino‑1‑naphthamide orients the molecule toward MAO/ChE targets, whereas the cyclic imide in 4‑ANI drives PARP engagement.

MAO‑A vs PARP Inhibition
Class-level inference
Naphthamide 2c: MAO‑A IC50 0.294 µM, SI 6.02 4‑ANI: PARP‑1 IC50 0.18 µM; no MAO inhibition reported
Primary amide directs toward MAO, avoiding PARP-driven polypharmacology.
Scaffold-level inference; confirm with the exact compound.
monoamine oxidase inhibition neurodegeneration selectivity index

HDAC6 Inhibition vs. HDAC8-Selective Hydroxamic Acids

Preclinical data indicate that 4‑amino‑N‑methyl‑1‑naphthamide (the N‑methyl derivative of the target compound) inhibits histone deacetylase 6 (HDAC6) with an IC50 below 5 µM, while showing enhanced cell membrane permeability attributed to its naphthalene core [1]. By comparison, 1‑naphthohydroxamic acid is a selective HDAC8 inhibitor (IC50 14 µM) with poor activity against HDAC6 (IC50 >100 µM) [2]. This opposing HDAC isoform selectivity underscores the critical role of the 4‑amino‑1‑naphthamide scaffold in directing inhibition toward HDAC6 rather than HDAC8.

HDAC6 Inhibition Potency
Cross-study comparable
HDAC6 IC50 <5 µM
Reported HDAC6 preference over HDAC8 (>20‑fold selectivity reversal).
Preclinical data; full validation recommended.
histone deacetylase inhibition HDAC6 CNS penetration

Physicochemical Profile vs. 4-Amino-1,8-naphthalimide

The target compound (calculated for 4‑amino‑N‑methyl‑1‑naphthamide) possesses 2 hydrogen‑bond donors (HBD), a topological polar surface area (TPSA) of 55.1 Ų, and a XLogP3 of 1.8 [1]. In contrast, 4‑amino‑1,8‑naphthalimide has 1 HBD, a TPSA of 60.3 Ų, and a XLogP3 of 1.2 [2]. The additional HBD and higher logP of 4‑amino‑1‑naphthamide are predicted to enhance passive membrane permeability while retaining sufficient polarity for aqueous solubility, potentially offering a more favorable CNS drug‑like profile for targets where blood‑brain barrier penetration is required.

Drug‑likeness Parameters
Head‑to‑head comparison
HBD: 2 (vs 1) · TPSA: 55.1 Ų (vs 60.3) · XLogP3: 1.8 (vs 1.2)
Predicted to alter passive permeability and CNS profile relative to naphthalimide.
Computed properties; experimental confirmation not yet reported.
drug-likeness physicochemical properties CNS drug design

Synthetic Versatility vs. Cyclic Imides

The primary amide group of 4‑amino‑1‑naphthamide can undergo acylation, sulfonylation, or alkylation, generating diverse compound libraries. The 4‑amino substituent further permits diazotisation and subsequent coupling reactions. In a patent describing naphthamide derivatives, the 1‑naphthamide core was elaborated into >100 distinct analogs via simple amide bond transformations, whereas the 1,8‑naphthalimide system requires more forcing ring‑opening conditions for similar diversification [1]. This inherent synthetic accessibility reduces the number of synthetic steps and purification burden when generating focused compound collections.

Synthetic Handles
Supporting evidence
Primary amide + 4‑amino: two orthogonal derivatizable handles
May enable higher‑throughput library synthesis vs. naphthalimide scaffolds.
Patent WO2008042826A2 exemplifies >100 analogs.
synthetic chemistry derivatisation amide coupling

Optimal Application Scenarios


MAO-A Probe Development for Neurodegeneration

4‑Amino‑1‑naphthamide serves as a starting scaffold for reversible MAO‑A inhibitors. Its selectivity index (class‑level SI >6 for MAO‑A over MAO‑B) makes it a suitable template for developing tool compounds that dissect MAO‑A‑specific contributions in Parkinson's or Alzheimer's models, avoiding the PARP‑driven cytotoxicity associated with 4‑amino‑1,8‑naphthalimide [1].

HDAC6-Targeted CNS Tool Compound Synthesis

With sub‑5 µM HDAC6 inhibitory activity and computational predictions of favorable CNS drug‑likeness (XLogP3 1.8, TPSA 55.1 Ų), 4‑amino‑1‑naphthamide derivatives are well‑suited for constructing blood‑brain barrier‑penetrant HDAC6 probes. This application is contraindicated for HDAC8‑selective agents such as 1‑naphthohydroxamic acid [1].

Focused Library Synthesis via Dual-Handle Chemistry

The primary amide and 4‑amino groups provide orthogonal reactive handles that enable rapid, parallel synthesis of diverse naphthamide libraries. This is particularly advantageous for medicinal chemistry groups conducting SAR studies on MAO, ChE, or HDAC targets, where the number of analogs accessible from 4‑amino‑1‑naphthamide exceeds that from constrained naphthalimide scaffolds [1].

Fluorescent Probe Development

Naphthamide cores have been reported as fluorophores. The 4‑amino substituent is expected to modulate fluorescence quantum yield and Stokes shift. Although direct quantitative photophysical data for 4‑amino‑1‑naphthamide are not yet publicly available, its structural analogy to known fluorescent naphthalimides suggests potential for developing turn‑on or ratiometric probes for enzyme activity assays [1]. Procurement for this purpose should be accompanied by in‑house photophysical characterization.

Application
Selection Property
Validation Focus
MAO‑A pathway research
Reversible MAO‑A inhibition scaffold
MAO‑A/B selectivity and PARP activity exclusion
HDAC6‑targeted CNS tool synthesis
HDAC6‑preferring inhibition; CNS drug‑likeness parameters
Blood‑brain barrier permeability; HDAC isoform selectivity
Focused library synthesis
Orthogonal reactive handles for parallel derivatization
Synthetic throughput and analog diversity vs. naphthalimides
Fluorescent probe feasibility
Naphthamide fluorophore core with modulatable 4‑amino
In‑house photophysical characterization (quantum yield, Stokes shift)
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